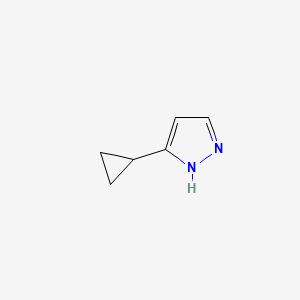

3-cyclopropyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWDVWSJMDFNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905214 | |

| Record name | 3-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-57-6, 1071497-79-4 | |

| Record name | 3-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Cyclopropyl-1H-Pyrazoles from Cyclopropyl Ketones

Abstract: This guide provides an in-depth technical overview of the primary synthetic strategies for converting readily available cyclopropyl ketones into 3-cyclopropyl-1H-pyrazoles. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the incorporation of a cyclopropyl moiety often enhances metabolic stability and binding affinity. This document details the critical transformation of a ketone into a 1,3-dicarbonyl equivalent, followed by the classical pyrazole-forming cyclocondensation with hydrazine. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss key process considerations for researchers in drug discovery and chemical development.

Introduction: The Value of the 3-Cyclopropyl-1H-Pyrazole Scaffold

The pyrazole ring is a privileged heterocyclic motif found in numerous approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil. Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for interacting with biological targets. When substituted with a cyclopropyl group, the resulting molecule can gain favorable pharmacokinetic properties. The strained cyclopropyl ring often imparts metabolic stability by hindering enzymatic degradation and can introduce conformational constraints that lock the molecule into a bioactive conformation.

The synthesis of these valuable compounds frequently starts from simple, commercially available cyclopropyl ketones. The core challenge lies in introducing a second carbonyl functionality at the β-position to the existing ketone, thereby creating the necessary 1,3-dicarbonyl precursor for the subsequent reaction with hydrazine. This transformation is the linchpin of the entire synthetic sequence.

Part 1: The Core Synthetic Strategy

The most direct and widely adopted method for synthesizing pyrazoles is the Knorr pyrazole synthesis (or Paal-Knorr condensation), which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Since the starting material is a simple ketone, the primary task is to efficiently construct a 1,3-dicarbonyl intermediate. This is typically achieved via a base-mediated C-acylation reaction at the α-carbon of the cyclopropyl ketone.

Two principal routes have proven effective:

-

The Formylation Route: Introduction of a formyl group (-CHO) using an appropriate C1 electrophile like ethyl formate.

-

The Oxalylation Route: Acylation with diethyl oxalate, which installs a glyoxylyl group (-COCOOEt) that can be subsequently manipulated.

The overall synthetic workflow is depicted below.

Caption: General workflow for the synthesis of 3-cyclopropyl-1H-pyrazoles.

Part 2: Mechanistic Insights and Protocol Deep Dive

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. Here, we dissect the two primary routes.

Method A: The Formylation Route

Mixed Claisen condensations between a ketone and an ester like ethyl formate are highly effective for producing β-dicarbonyl compounds, specifically β-ketoaldehydes.[3][4] This reaction works best when the ester component has no α-hydrogens, preventing self-condensation and ensuring it acts solely as the electrophilic acceptor.[3]

Mechanism:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), deprotonates the α-carbon of the cyclopropyl methyl ketone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl formate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to yield the sodium salt of the 1-cyclopropyl-3-oxopropan-1-al (a β-ketoaldehyde).

-

Cyclocondensation: Upon introduction of hydrazine, one nitrogen atom attacks the more electrophilic aldehyde carbonyl, followed by intramolecular cyclization and dehydration to furnish the final this compound.

Caption: Key steps in the formylation-cyclization pathway.

Detailed Experimental Protocol: Formylation Route

This protocol is adapted from established methodologies for the synthesis of substituted pyrazoles.[5][6]

Objective: To synthesize this compound from cyclopropyl methyl ketone.

Materials:

-

Cyclopropyl methyl ketone (1.0 equiv)

-

Ethyl formate (1.5 equiv)

-

Sodium ethoxide (NaOEt) (1.5 equiv)

-

Anhydrous Ethanol (EtOH)

-

Hydrazine hydrate (1.2 equiv)

-

Glacial Acetic Acid

-

Diethyl ether, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol.

-

Base Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.

-

Keto-Ester Addition: In a separate flask, prepare a solution of cyclopropyl methyl ketone and ethyl formate in a small amount of anhydrous ethanol. Add this solution dropwise to the cooled sodium ethoxide solution over 30 minutes, maintaining the temperature below 5 °C.

-

Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The formation of the sodium salt of the β-ketoaldehyde may result in a thick slurry.

-

Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) of an acidified aliquot to confirm the consumption of the starting ketone.

-

-

Hydrazine Addition: Cool the reaction mixture back to 0 °C. Add hydrazine hydrate dropwise. A mild exotherm may be observed.

-

Cyclization: After the addition of hydrazine, add a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Expertise Insight: The acid catalyst facilitates the dehydration of the pyrazoline intermediate, driving the reaction towards the aromatic pyrazole product.[7]

-

-

Work-up: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Extraction: Dilute the residue with water and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.

Method B: The Oxalylation Route

An alternative approach involves a crossed Claisen condensation with diethyl oxalate.[3][8] This reagent is an excellent electrophile as it lacks α-hydrogens and possesses two reactive carbonyl groups.[8]

Mechanism:

The initial steps mirror the formylation route, with the ketone enolate attacking one of the carbonyls of diethyl oxalate to form an α,γ-diketoester intermediate.[8] When this intermediate reacts with hydrazine, a regiochemical question arises. The reaction typically proceeds with the initial attack of one nitrogen of hydrazine on the ketone carbonyl and the other nitrogen attacking the adjacent ester carbonyl, followed by cyclization and dehydration. This sequence directly yields a pyrazole with a carboxylic ester substituent at the 4-position. This ester can be retained or removed via hydrolysis and decarboxylation in a subsequent step if the unsubstituted pyrazole is desired.

Part 3: Data Presentation and Comparative Analysis

The choice of synthetic route can be influenced by substrate scope, desired substitution pattern, and overall yield. The following table summarizes typical outcomes for these reactions based on literature precedents.

| Starting Ketone | Acylating Agent | Base | Hydrazine Source | Product | Typical Yield (%) | Reference |

| Cyclopropyl methyl ketone | Ethyl Formate | NaH | Hydrazine | This compound | 75-85% | General Method[2] |

| Acetophenone | Diethyl Oxalate | NaOEt | Hydrazine | 5-phenyl-1H-pyrazole-4-carboxylate | ~80% | Analogous System[3] |

| Cyclopropyl methyl ketone | Diethyl Oxalate | NaOEt | Phenylhydrazine | 1-phenyl-3-cyclopropyl-pyrazole-4-carboxylate | 70-80% | Analogous System[1] |

| Various Ketones | Acid Chlorides | LiHMDS | Hydrazine | Various substituted pyrazoles | 60-95% | Heller & Natarajan[2][9] |

This table is a representative summary. Actual yields may vary based on specific reaction conditions and substrate.

The method by Heller and Natarajan, which generates the 1,3-diketone in situ from a ketone and an acid chloride, offers broad applicability and avoids the need to isolate the often unstable dicarbonyl intermediate.[2] This one-pot procedure is highly efficient and chemoselective.[2][9]

Part 4: Trustworthiness & Practical Considerations

Base Selection:

-

Sodium Hydride (NaH): An irreversible base that drives enolate formation to completion. Requires an aprotic solvent like THF or DME. Hydrogen gas is evolved, requiring proper ventilation.

-

Sodium Ethoxide (NaOEt): A reversible base, typically used in ethanol. The reaction is driven forward by the precipitation of the sodium salt of the dicarbonyl product. It is often more practical and economical for larger-scale synthesis.

Regioselectivity: When using a substituted hydrazine (e.g., methylhydrazine), two regioisomeric pyrazole products can be formed.[10] The reaction of an unsymmetrical 1,3-diketone with methylhydrazine often yields a mixture of 1,3- and 1,5-disubstituted pyrazoles.[1] The regiochemical outcome is influenced by the electronic and steric nature of the substituents on the dicarbonyl intermediate and the pH of the reaction medium.[7]

Cyclopropyl Ring Stability: The cyclopropyl group is generally stable under the basic conditions of the Claisen condensation and the subsequent neutral or mildly acidic conditions of the cyclization. However, strongly acidic conditions or high temperatures should be approached with caution to avoid potential ring-opening side reactions.

Conclusion

The synthesis of 3-cyclopropyl-1H-pyrazoles from cyclopropyl ketones is a robust and well-established process pivotal to medicinal chemistry. The strategy hinges on the initial Claisen-type condensation to generate a key 1,3-dicarbonyl intermediate, which readily undergoes cyclocondensation with hydrazine. By carefully selecting the acylating agent, base, and reaction conditions, researchers can efficiently access a wide array of substituted pyrazoles. The one-pot procedure developed by Heller and Natarajan represents a particularly powerful and versatile approach for diversity-oriented synthesis.[2] This guide provides the foundational knowledge and practical protocols for scientists to successfully implement these important transformations in their research and development endeavors.

References

- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- Organic Chemistry Portal. Pyrazole synthesis.

- GalChimia. (2009). Regioselective pyrazoles.

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Retrieved from [Link]

- Filo. (2025). Question The final product of the following transformation is given by th...

- Benchchem. Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.

- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- OpenStax. (2023). 23.8 Mixed Claisen Condensations - Organic Chemistry.

- Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes.

- Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations.

-

Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1124-1132. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 4. fiveable.me [fiveable.me]

- 5. Regioselective pyrazoles - GalChimia [galchimia.com]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] Within this esteemed class of heterocyclic compounds, 3-cyclopropyl-1H-pyrazole emerges as a particularly intriguing building block. Its unique combination of a planar, aromatic pyrazole ring and a strained, three-dimensional cyclopropyl group imparts distinct physicochemical properties that are increasingly leveraged in the design of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the physical and chemical characteristics of this compound, offering insights into its behavior and potential applications.

Molecular and Physical Characteristics

This compound is a solid at room temperature, a property that influences its handling and formulation. A detailed summary of its fundamental physical properties is presented in Table 1. Understanding these characteristics is paramount for its effective use in both laboratory and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | |

| Molecular Weight | 108.14 g/mol | |

| Appearance | Solid | |

| Melting Point | Not explicitly available in searched results. General protocols for determination are available.[2] | |

| Boiling Point | Not available | |

| Solubility | Not explicitly available in searched results. | |

| pKa | Not explicitly available in searched results. |

Table 1: Physical Properties of this compound

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

Rationale: Slow heating near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Spectroscopic Profile: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features:

-

Cyclopropyl Protons: A complex multiplet in the upfield region (typically 0.5-1.5 ppm) arising from the non-equivalent protons of the cyclopropyl ring.

-

Pyrazole Ring Protons: Two distinct signals in the aromatic region (typically 6.0-8.0 ppm). The proton at C4 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will also be a doublet.

-

N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. This signal may be absent if the sample is analyzed in a deuterated solvent containing D₂O due to H-D exchange.

Expected ¹³C NMR Spectral Features:

-

Cyclopropyl Carbons: Signals in the upfield region (typically 0-20 ppm).

-

Pyrazole Ring Carbons: Three signals in the downfield region (typically 100-150 ppm).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Spectral Features:

-

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

-

C-H Stretches: Absorptions around 3000 cm⁻¹ for the C-H bonds of the cyclopropyl and pyrazole rings.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

Cyclopropyl Ring Vibrations: Characteristic absorptions associated with the cyclopropyl ring may be observed.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Measurement: The spectrum is recorded by applying pressure to ensure good contact between the sample and the crystal.

-

Data Processing: The resulting spectrum is typically baseline-corrected and displayed as transmittance or absorbance versus wavenumber.

Rationale: ATR-FTIR is a convenient technique for solid samples, requiring minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 108.14).

-

Fragmentation Pattern: The fragmentation pattern of pyrazoles can be complex. Common fragmentation pathways may involve the loss of small molecules like HCN or N₂. The cyclopropyl group may also undergo characteristic fragmentation.[3][4][5][6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the electron-rich pyrazole ring and the unique electronic nature of the cyclopropyl substituent.

Tautomerism

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. For this compound, this results in an equilibrium between the 3-cyclopropyl and 5-cyclopropyl tautomers.[2][7][8] The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituent.[2][7] Experimental studies on related 3(5)-substituted pyrazoles using NMR spectroscopy have been instrumental in determining the predominant tautomeric form in solution.[2]

Caption: Annular tautomerism of this compound.

Synthesis of this compound

A common and versatile method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[9][10][11] For this compound, a suitable precursor would be a cyclopropyl-containing 1,3-dicarbonyl compound.

Synthetic Protocol:

-

Formation of the 1,3-Dicarbonyl Equivalent: Cyclopropyl methyl ketone can be reacted with a suitable reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which serves as a 1,3-dicarbonyl equivalent.

-

Cyclization with Hydrazine: The enaminone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol.

-

Work-up and Purification: The reaction mixture is worked up to remove the solvent and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Caption: General synthetic route to this compound.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[1] The incorporation of a cyclopropyl group at the 3-position of the pyrazole ring can significantly influence the pharmacological profile of a molecule. The cyclopropyl group can act as a lipophilic hydrogen bond donor, participate in favorable van der Waals interactions, and restrict the conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[12][13][14]

Derivatives of this compound have been investigated for a range of therapeutic applications, including as antiproliferative agents against cancer cell lines.[12] The versatility of this scaffold makes it an attractive starting point for the design of new chemical entities in various disease areas.[15]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[13]

Conclusion

This compound is a valuable heterocyclic building block with a unique combination of physical and chemical properties. Its rigid, three-dimensional cyclopropyl group appended to the versatile pyrazole core offers exciting opportunities for the design of novel molecules with tailored biological activities. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective utilization in the pursuit of new scientific discoveries and the development of next-generation therapeutics.

References

- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). The tautomerism of 3(5)-phenylpyrazoles: An experimental (1H, 13C, 15N NMR and X-ray crystallography) study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1753-1757.

- Fruchier, A., & Elguero, J. (1987). Annular tautomerism of 3(5)-disubstituted-1H-pyrazoles with ester and amide groups. Magnetic Resonance in Chemistry, 25(10), 841-845.

- Gudipati, R., Anreddy, N., & Poddutoori, R. (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474.

- Hörner, M., & Hümmer, W. (2000). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 5(3), 329-338.

- Horta, P., Cristiano, M. L. S., & Fausto, R. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4571.

- Horta, P., Cristiano, M. L. S., & Fausto, R. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia, 2(3), 1269-1284.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Amino-5-cyclopropyl-1H-pyrazole.

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

- Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(1), 1-10.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of this compound in Chemical Applications. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-butyl-6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

- Reddy, C. R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. New Journal of Chemistry, 40(10), 8535-8541.

- Duarte, F. J. S., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 9(13), 1595-1614.

-

ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

- Szabo, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337.

-

SpectraBase. (n.d.). 1H-pyrazole, 3-methyl-1-propyl-. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2017).

- Gomaa, M. A. M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(8), 13858-13921.

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

- Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.

- da Silva, J. F., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 24(10), 1668-1676.

-

NIST. (n.d.). 1H-Pyrazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Retrieved from [Link]

-

HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]

Sources

- 1. sonar.ch [sonar.ch]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

CAS number and molecular structure of 3-cyclopropyl-1H-pyrazole

An In-depth Technical Guide to 3-Cyclopropyl-1H-pyrazole (CAS 100114-57-6) for Advanced Research Applications

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in compounds exhibiting a vast spectrum of biological activities.[1][2] Its derivatives are integral to numerous clinically approved pharmaceuticals, including anti-inflammatory agents like celecoxib and anti-cancer drugs such as ruxolitinib.[2] The incorporation of a cyclopropyl group, a small, strained carbocycle, into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profile.[3][4]

This guide provides a comprehensive technical overview of this compound, a key building block that marries the privileged pyrazole scaffold with the beneficial properties of the cyclopropyl moiety.[5] We will delve into its core chemical properties, synthesis, characterization, reactivity, and critical applications, particularly in the realm of drug discovery, offering field-proven insights for researchers and drug development professionals.

Core Molecular Identifiers and Physicochemical Properties

Accurate identification is paramount for regulatory compliance, procurement, and experimental reproducibility. This compound is identified by the CAS Registry Number 100114-57-6.[6][7][8] Due to the tautomeric nature of the pyrazole ring, the compound may also be referred to as 5-cyclopropyl-1H-pyrazole.[6]

Below is a summary of its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 100114-57-6 | [6][8] |

| Molecular Formula | C₆H₈N₂ | [6][8] |

| Molecular Weight | 108.14 g/mol | [6][7] |

| IUPAC Name | This compound | |

| Synonyms | 5-Cyclopropyl-1H-pyrazole, 3-cyclopropylpyrazole | [6] |

| Appearance | Liquid or Solid | [6] |

| Boiling Point | 112-114 °C (at 8 Torr) | [7] |

| Density | ~1.215 g/cm³ | [7] |

| SMILES | C1CC1c2cc[nH]n2 | |

| InChI Key | TXWDVWSJMDFNQY-UHFFFAOYSA-N | [6] |

Molecular Structure and Tautomerism

The structure consists of a five-membered pyrazole ring substituted with a cyclopropyl group at the C3 position. The proton on the nitrogen atom can reside on either nitrogen, leading to two tautomeric forms which are generally in rapid equilibrium.

Caption: Tautomeric equilibrium of 3(5)-cyclopropyl-1H-pyrazole.

Synthesis and Mechanistic Insights

The construction of the pyrazole ring is a classic transformation in heterocyclic chemistry. The most common and robust method is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[9]

Workflow: Synthesis via Knoevenagel Condensation and Cyclization

A reliable route to this compound involves a two-step process starting from cyclopropyl methyl ketone. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of the reactions.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of 1-cyclopropyl-1,3-butanedione followed by its cyclization to form the target pyrazole.

Part A: Synthesis of 1-cyclopropyl-1,3-butanedione

-

Setup: Equip a flame-dried 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagent Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium (5.75 g, 0.25 mol) in absolute ethanol (150 mL).

-

Reaction Initiation: To the stirred sodium ethoxide solution, add cyclopropyl methyl ketone (21.0 g, 0.25 mol).

-

Addition: Add diethyl oxalate (36.5 g, 0.25 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 30 °C.

-

Causality: The slow addition and temperature control are critical to prevent side reactions and ensure the formation of the desired dicarbonyl intermediate. Sodium ethoxide acts as a strong base to deprotonate the ketone, initiating the condensation.

-

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 12 hours.

-

Workup: Pour the reaction mixture into ice-cold water (300 mL) and acidify with 2M HCl to pH ~5. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone intermediate.

Part B: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude diketone from Part A in glacial acetic acid (100 mL).

-

Reagent Addition: Add hydrazine hydrate (12.5 g, 0.25 mol) dropwise to the solution. An exothermic reaction may be observed.

-

Causality: Acetic acid serves as both the solvent and a catalyst for the condensation and subsequent dehydration (cyclization) steps, leading directly to the aromatic pyrazole ring.

-

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice water. Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product with ethyl acetate (3 x 150 mL). Combine the organic extracts, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford this compound as a pure compound.

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.0-12.0 (br s, 1H, N-H), 7.5 (d, 1H, pyrazole-H), 6.1 (d, 1H, pyrazole-H), 1.8-1.9 (m, 1H, cyclopropyl-CH), 0.9-1.0 (m, 2H, cyclopropyl-CH₂), 0.6-0.7 (m, 2H, cyclopropyl-CH₂). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~150 (C3-cyclopropyl), ~135 (pyrazole-CH), ~102 (pyrazole-CH), ~10 (cyclopropyl-CH), ~8 (cyclopropyl-CH₂). |

| Mass Spec (EI) | m/z: 108.14 (M⁺), characteristic fragmentation pattern showing loss of N₂ and cyclopropyl fragments. |

| IR (thin film) | ν (cm⁻¹): 3150-3300 (N-H stretch, broad), 3000-3100 (C-H stretch, aromatic & cyclopropyl), 1500-1600 (C=N, C=C ring stretch). |

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate. Its reactivity can be categorized by the functional components: the pyrazole ring and the cyclopropyl group.

Caption: Key reactivity sites of the this compound scaffold.

The pyrazole moiety is a privileged scaffold in drug design due to its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to be readily substituted at multiple positions.[1][5]

-

Kinase Inhibitors: The N-H group is an excellent hydrogen bond donor, mimicking the hinge-binding motif of ATP. Derivatization at this site is a common strategy in the development of kinase inhibitors for cancer therapy.[10]

-

Receptor Antagonists: The overall structure serves as a rigid scaffold to orient other functional groups. Cyclopropyl-pyrazole derivatives have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists for treating obesity.[11]

-

Metabolic Stability: The cyclopropyl group is often used to replace more metabolically labile groups like isopropyl or tert-butyl. Its unique electronic nature can block sites of metabolism (P450 oxidation) and improve the pharmacokinetic profile of a drug candidate.[3]

-

Agrochemicals: Beyond pharmaceuticals, this scaffold is also utilized in the production of advanced agrochemicals.[3]

Safety and Handling

-

Hazard Classification: Combustible solid. Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound (CAS 100114-57-6) is more than a simple heterocyclic compound; it is a high-value building block for modern chemical and pharmaceutical research. Its synthesis is achievable through established organic chemistry principles, and its structure offers multiple points for diversification. The strategic combination of the pharmacologically validated pyrazole core with the metabolism-enhancing cyclopropyl group ensures its continued relevance in the design of next-generation therapeutics and advanced materials. This guide provides the foundational knowledge for researchers to confidently procure, synthesize, and utilize this versatile intermediate in their research endeavors.

References

- BLD Pharm. This compound-5-carboxylic acid | 401629-04-7.

- CymitQuimica. 1H-Pyrazole, 3-cyclopropyl- | CymitQuimica.

- ChemBK. This compound.

- Smolecule. Buy 3-bromo-1-cyclopropyl-1H-pyrazole | 1622840-18-9 | 95.

- Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery.

- Sigma-Aldrich. This compound AldrichCPR.

- ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

- MySkinRecipes. This compound-5-carboxylic acid.

- PubMed. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists.

- Santa Cruz Biotechnology. This compound | CAS 100114-57-6.

- Ningbo Inno Pharmchem Co., Ltd. The Versatility of this compound in Chemical Applications.

- National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

- Organic Chemistry Portal. Pyrazole synthesis.

- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3-bromo-1-cyclopropyl-1H-pyrazole | 1622840-18-9 | 95 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 1H-Pyrazole, 3-cyclopropyl- | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-5-carboxylic acid [myskinrecipes.com]

- 11. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the 3-Cyclopropyl-1H-Pyrazole Scaffold

An In-Depth Technical Guide to the Synthesis of Novel 3-Cyclopropyl-1H-Pyrazole Derivatives

The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile scaffold, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[3][4]

The strategic incorporation of a cyclopropyl group at the 3-position of the pyrazole ring has emerged as a powerful tactic in drug design. The cyclopropyl moiety is not merely a passive substituent; it is a "bioisostere" for larger groups and a modulator of physicochemical properties. Its strained, three-membered ring introduces conformational rigidity and can improve metabolic stability by blocking potential sites of oxidation. Furthermore, its unique electronic character can enhance binding affinity to biological targets, making this compound derivatives highly sought-after motifs in the development of novel therapeutics, particularly as cannabinoid receptor antagonists and anticancer agents.[5][6][7][8]

This guide provides an in-depth exploration of the principal synthetic strategies for constructing these valuable compounds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Approach

The construction of the this compound core can be approached through several robust synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below, we detail the most authoritative and versatile of these strategies.

Strategy 1: The Knorr Pyrazole Synthesis via Cyclocondensation

The cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most classical and time-honored method for pyrazole synthesis, first reported by Knorr in 1883.[9][10][11] The success of this strategy hinges on the availability of a cyclopropyl-substituted 1,3-dicarbonyl precursor.

Causality & Mechanistic Insight: The reaction is typically acid-catalyzed and proceeds via the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[9] A critical consideration is regioselectivity; when an unsymmetrical dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), a mixture of two regioisomeric pyrazoles can be formed.[10] The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric hindrance imposed by the substituents.

Experimental Protocol: Synthesis of 1-Phenyl-3-cyclopropyl-5-methyl-1H-pyrazole

This protocol details the reaction between 1-cyclopropylbutane-1,3-dione and phenylhydrazine.

-

Step 1: Reagent Preparation

-

In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropylbutane-1,3-dione (1.26 g, 10 mmol) in ethanol (30 mL).

-

Add phenylhydrazine (1.08 g, 10 mmol) to the solution.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction. The acid protonates a carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

-

-

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4 hours. The elevated temperature provides the necessary activation energy for both the initial condensation and the final dehydration step.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexanes:ethyl acetate eluent system. The product will have a higher Rf value than the polar starting materials.

-

-

Step 3: Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid catalyst, and then with brine (30 mL) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-phenyl-3-cyclopropyl-5-methyl-1H-pyrazole.

-

Strategy 2: [3+2] Cycloaddition Reactions

[3+2] Cycloaddition, a type of pericyclic reaction, is a powerful and highly convergent method for constructing five-membered rings.[12] In the context of pyrazole synthesis, this typically involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (an alkyne or alkene).[4][13]

Causality & Mechanistic Insight: This approach is particularly valuable for its high degree of regioselectivity and functional group tolerance. The reaction of an α-diazoester with a cyclopropyl-substituted ynone, for instance, can proceed through a cascade of [3+2] cycloaddition, rearrangement, and insertion to yield highly substituted pyrazoles.[14] The choice of catalyst, often a Lewis acid like Al(OTf)₃, is critical for promoting the reaction at manageable temperatures and influencing the reaction pathway.[14]

Experimental Protocol: Synthesis of a 3-Cyclopropyl-4-ester-substituted Pyrazole

This protocol outlines the Lewis acid-catalyzed reaction between a cyclopropyl ynone and an ethyl diazoacetate.

-

Step 1: Reaction Setup (Inert Atmosphere)

-

To an oven-dried Schlenk flask under an argon atmosphere, add the cyclopropyl-substituted ynone (5 mmol, 1.0 eq).

-

Add anhydrous 1,2-dichloroethane (DCE) (20 mL) as the solvent. DCE is chosen for its high boiling point and ability to dissolve the reagents and catalyst.

-

Add aluminum triflate (Al(OTf)₃) (0.25 mmol, 5 mol%) as the Lewis acid catalyst.

-

Heat the mixture to 80°C.

-

-

Step 2: Reagent Addition

-

In a separate flask, prepare a solution of ethyl diazoacetate (7.5 mmol, 1.5 eq) in anhydrous DCE (10 mL).

-

Add the ethyl diazoacetate solution to the heated reaction mixture dropwise over 1 hour using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive diazo compound, minimizing side reactions and ensuring safety.

-

-

Step 3: Reaction and Quenching

-

Stir the reaction at 80°C for 12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (20 mL). This neutralizes the acidic catalyst.

-

-

Step 4: Extraction and Purification

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired polysubstituted this compound.

-

Strategy 3: Synthesis from α,β-Unsaturated Precursors (Chalcones & Ynones)

A highly versatile and common route involves the reaction of α,β-unsaturated ketones (chalcones) or ynones bearing a cyclopropyl group with hydrazine derivatives.[2][15] This method allows for significant variation in the substituents at positions 1, 4, and 5 of the pyrazole ring.

Causality & Mechanistic Insight: The reaction proceeds through an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and either dehydration (from chalcones) or tautomerization (from ynones) to form the stable pyrazole ring.[11][16] The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps required for cyclization and aromatization.

Data Presentation & Characterization

The unambiguous identification of the synthesized this compound derivatives is paramount. A combination of spectroscopic techniques is employed for full structural elucidation.[5]

Table 1: Representative Spectroscopic Data for 1-Phenyl-3-cyclopropyl-5-methyl-1H-pyrazole

| Data Type | Technique | Characteristic Signal/Value |

| Appearance | Visual | Yellowish Oil |

| Molecular Weight | LC/MS (ESI+) | m/z = 199.12 [M+H]⁺ |

| ¹H NMR | 400 MHz, CDCl₃ | δ 7.50-7.30 (m, 5H, Ar-H), 6.15 (s, 1H, pyrazole-H4), 2.35 (s, 3H, -CH₃), 1.95 (m, 1H, cyclopropyl-CH), 1.00-0.70 (m, 4H, cyclopropyl-CH₂) ppm. |

| ¹³C NMR | 100 MHz, CDCl₃ | δ 152.0 (C3), 148.5 (C5), 140.0 (Ar-C), 129.0 (Ar-CH), 127.5 (Ar-CH), 125.0 (Ar-CH), 105.0 (C4), 14.0 (-CH₃), 8.5 (cyclopropyl-CH), 7.0 (cyclopropyl-CH₂) ppm.[17][18] |

| FTIR | KBr pellet | ν 3010 (C-H, cyclopropyl), 1595 (C=N), 1500 (C=C, aromatic) cm⁻¹. |

Visualizations: Synthetic Pathways and Workflows

Diagram 1: Major Synthetic Routes to 3-Cyclopropyl-1H-Pyrazoles

Caption: Overview of primary synthetic strategies.

Diagram 2: Experimental Workflow for Knorr Synthesis

Caption: Step-by-step Knorr synthesis protocol.

Diagram 3: Conceptual [3+2] Cycloaddition Mechanism

Caption: Simplified [3+2] cycloaddition pathway.

References

- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.

- Pyrazole synthesis. Organic Chemistry Portal.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.

- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.

- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters.

- Innovative Strategies for Pyrazole Derivative Synthesis. Asian Journal of Research in Chemistry.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Semantic Scholar.

- Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, Royal Society of Chemistry.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- [3 plus 2] Cycloaddition in heterocyclic chemistry. YouTube.

- The Versatility of this compound in Chemical Applic

- Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, MDPI.

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry.

- Three-component Reaction for Pyrazole Synthesis. Organic Syntheses.

- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form

- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Current Research and Review.

- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm

- Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole. BenchChem.

- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Characterization data for new pyrazole derivatives.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Chemistry – A European Journal.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cann… [ouci.dntb.gov.ua]

- 8. nbinno.com [nbinno.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Pyrazole synthesis [organic-chemistry.org]

- 14. ccspublishing.org.cn [ccspublishing.org.cn]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Characterization of 3-cyclopropyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Characterization and Application of 3-cyclopropyl-1H-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-cyclopropyl-1H-pyrazol-5-amine (CAS: 175137-46-9), a pivotal heterocyclic building block in modern medicinal chemistry. The document details its efficient synthesis, thorough physicochemical and spectroscopic characterization, and highlights its application as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. Detailed experimental protocols, predicted spectral data with mechanistic justifications, and workflow diagrams are included to support researchers and drug development professionals in leveraging this versatile molecule.

3-cyclopropyl-1H-pyrazol-5-amine belongs to the aminopyrazole class of heterocyclic compounds, a scaffold frequently described as a "privileged structure" in drug discovery.[1] Its utility stems from the unique combination of features:

-

The Pyrazole Core: An aromatic, five-membered ring with two adjacent nitrogen atoms, it provides a rigid framework with defined vectors for substitution. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[2]

-

The 5-Amino Group: This primary amine serves as a versatile synthetic handle. Its nucleophilicity allows for a wide array of subsequent chemical modifications, including amidation, alkylation, and condensation reactions, enabling the construction of diverse compound libraries.[3]

-

The 3-Cyclopropyl Group: This small, strained ring is a bioisostere for larger or more flexible groups. Its incorporation often enhances metabolic stability, improves binding affinity by exploring specific hydrophobic pockets in target proteins, and can favorably modulate physicochemical properties like solubility and lipophilicity.[4]

This guide provides an in-depth characterization to serve as a foundational resource for scientists utilizing this high-value intermediate.

Synthesis and Purification

The most direct and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[5] This approach is highly efficient for producing 3-cyclopropyl-1H-pyrazol-5-amine.

Synthetic Route and Mechanism

The synthesis proceeds via the reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate. The mechanism involves two key steps:

-

Hydrazone Formation: The nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic aminopyrazole ring.

Caption: General workflow for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyclopropyl-3-oxopropanenitrile (5.0 g, 0.046 mol) in 200 mL of absolute ethanol.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (2.26 mL, 0.046 mol) dropwise at room temperature.

-

Reaction Execution: Heat the resulting solution to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, evaporate the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue, typically an oil or semi-solid, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Causality Note: Ethanol is an excellent solvent choice as it readily dissolves both the starting materials and facilitates the reaction at a moderate reflux temperature. Using a 1:1 molar ratio of reactants is crucial for maximizing yield and minimizing side products.

Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

The key physical and chemical properties of 3-cyclopropyl-1H-pyrazol-5-amine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 175137-46-9 | [6][7] |

| Molecular Formula | C₆H₉N₃ | |

| Molecular Weight | 123.16 g/mol | [6] |

| Appearance | Liquid | [6] |

| Density | 1.159 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.566 | [6] |

| XLogP3 | 0.4 |

Predicted Spectroscopic Analysis

While a complete, publicly available dataset is scarce, the expected spectroscopic features can be reliably predicted based on the known structure and data from closely related analogues, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine.[8][9]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Cyclopropyl Protons (CH, CH₂): The methine proton (CH) is expected to appear as a multiplet around δ 1.7-1.9 ppm. The four methylene protons (CH₂) will present as two distinct multiplets in the upfield region, typically between δ 0.6-1.0 ppm, characteristic of strained cyclopropyl rings.

-

Pyrazole C4-H: A sharp singlet is expected around δ 5.2-5.4 ppm. This region is typical for protons on electron-rich heterocyclic rings.

-

Amine (NH₂) and Pyrazole (NH) Protons: Broad signals for the NH₂ and pyrazole NH protons are expected and their chemical shifts can vary depending on solvent and concentration. They are often observed between δ 4.0-6.0 ppm and δ 10.0-12.0 ppm, respectively, and are D₂O exchangeable.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Five distinct carbon signals are predicted. Based on data from N-substituted analogues, the approximate shifts are:[8]

-

C3 & C5 (Pyrazole Ring): ~δ 158 ppm and ~δ 148 ppm.

-

C4 (Pyrazole Ring): ~δ 88-90 ppm, significantly shielded due to the electron-donating effects of the adjacent nitrogen atoms.

-

Cyclopropyl CH: ~δ 8-10 ppm.

-

Cyclopropyl CH₂: ~δ 7-9 ppm.

-

-

-

Mass Spectrometry (MS):

-

Molecular Ion: The Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 123 or 124, respectively, confirming the molecular weight.

-

Fragmentation: Key fragmentation patterns include the loss of the cyclopropyl group (C₃H₅), resulting in a significant fragment at m/z 69. A base peak corresponding to the cyclopropyl cation (C₃H₅⁺) at m/z 39 is also expected.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: As a primary amine, two characteristic sharp to medium bands are expected in the 3300-3450 cm⁻¹ region. A broader N-H stretch for the pyrazole ring NH is also anticipated around 3100-3200 cm⁻¹.

-

C-H Stretching: Signals for sp² C-H (pyrazole ring) will appear just above 3000 cm⁻¹, while sp³ C-H (cyclopropyl) will be just below 3000 cm⁻¹.

-

N-H Bending: A characteristic scissoring vibration for the primary amine is expected around 1600-1650 cm⁻¹.

-

C=N/C=C Stretching: Strong absorptions from the pyrazole ring vibrations are expected in the 1450-1580 cm⁻¹ region.[8]

-

Chemical Reactivity and Application in Drug Discovery

The synthetic utility of 3-cyclopropyl-1H-pyrazol-5-amine lies in the predictable reactivity of its functional groups. The 5-amino group is a potent nucleophile, readily undergoing reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, and aldehydes (to form imines). This allows for the straightforward introduction of diverse side chains and pharmacophoric elements.

Case Study: Synthesis of Pyrazole-Based Kinase Inhibitors

A prominent application of this compound is in the synthesis of kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established scaffold for targeting various kinases. 3-cyclopropyl-1H-pyrazol-5-amine serves as the key pyrazole component in building this core structure.

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the 5-amino group of the pyrazole attacks an electrophilic pyrimidine, typically one bearing a leaving group like chlorine at the C4 position.

Caption: Synthetic workflow for creating a kinase inhibitor scaffold.

This core can then be further elaborated. For example, in the development of inhibitors for the understudied PCTAIRE family of kinases, this pyrazole was reacted with various substituted pyrimidines to generate a library of compounds for screening. Such studies demonstrate the compound's direct value in generating novel chemical entities for probing complex biological systems and developing new therapeutics.

Conclusion

3-cyclopropyl-1H-pyrazol-5-amine is a strategically important molecule whose value is derived from its trifecta of useful features: a stable heterocyclic core, a versatile amine handle, and a beneficial cyclopropyl moiety. Its straightforward synthesis and predictable reactivity make it an accessible and powerful building block for medicinal chemists. The detailed characterization provided in this guide serves as a practical resource for its effective implementation in research and drug development programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

-

Gollapalli, D. R., et al. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. CORE. Available at: [Link]

- Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. U.S. Patent No. 6,218,418B1. Google Patents.

-

Shaik, S. P., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. PubMed. Available at: [Link]

-

PubChemLite. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. Available at: [Link]

-

PubChem. (n.d.). 3-cyclopropyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

-

Oakwood Chemical. (n.d.). 3-Cyclopropyl-1H-pyrazol-5-amine. Product Page. Available at: [Link]

-

Evotec. (n.d.). 3-cyclopropyl-4-methyl-1H-pyrazol-5-amine. Product Page. Available at: [Link]

-

Amerigo Scientific. (n.d.). 3-Cyclopropyl-1H-pyrazol-5-amine. Product Page. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Supporting Information. Available at: [Link]

-

Jöst, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4983. MDPI. Available at: [Link]

- Wu, G., et al. (2023). 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof. U.S. Patent Application No. 20230373963A1. Google Patents.

-

Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

-

Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-169. Available at: [Link]

- Novartis AG. (2020). Substituted 5-cyclopropyl-1h-pyrazol-3-yl-amine derivatives as selective cdk12/13 inhibitors. Patent No. WO2020202001A1. Google Patents.

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. ResearchGate. Available at: [Link]

- CN105503647A. (2016). Preparation method of cyclopropylhydrazine hydrochloride. Google Patents.

-

Novartis AG. (2021). Application for Patent Term Extension for U.S. Patent No. 8,829,195. Regulations.gov. Available at: [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(6), 2257-2273. MDPI. Available at: [Link]

-

Bakulev, V. A., et al. (2019). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][8]triazin-7(6H). Molecules, 24(18), 3374. NIH. Available at: [Link]

-

Kim, B. K., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(18), 5370-5374. PubMed. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Cyclopropyl-1H-pyrazol-5-amine [oakwoodchemical.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Tautomerism in 3-Cyclopropyl-1H-Pyrazole Systems: An In-depth Technical Guide

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, widely employed as versatile scaffolds in medicinal chemistry and materials science.[1][2][3] A fundamental characteristic of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of two annular tautomers. This guide provides a comprehensive examination of tautomerism in 3-cyclopropyl-1H-pyrazole systems. We will explore the structural nuances, the influence of the cyclopropyl substituent, and the intricate interplay of environmental factors that govern the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced experimental and computational protocols for the robust characterization of these fascinating systems.

Introduction to Pyrazole Tautomerism

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[4][5] In the context of N-unsubstituted pyrazoles, we primarily encounter prototropic tautomerism, where the isomers differ in the location of a proton.[4][6] Specifically, this manifests as annular tautomerism, with the proton shuttling between the two nitrogen atoms of the pyrazole ring.[4][6][7] This dynamic process is not merely a chemical curiosity; the predominant tautomeric form can significantly influence a molecule's physicochemical properties, reactivity, and biological activity.[1][2][3]

The two tautomeric forms of an unsymmetrically substituted pyrazole, such as this compound, are distinct chemical entities with potentially different stabilities and spectroscopic signatures. The position of this equilibrium is dictated by a delicate balance of electronic and steric effects of the substituents, as well as environmental factors like solvent polarity and temperature.[8][9]

The Influence of the Cyclopropyl Substituent

The cyclopropyl group at the 3-position of the pyrazole ring introduces unique electronic and steric features that modulate the tautomeric equilibrium. The cyclopropyl moiety can donate electron density to the pyrazole ring through σ-π conjugation, a property that is known to influence the stability of adjacent carbocations and, by extension, the electron distribution within the heterocyclic ring.

Computational studies on substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the substituent is at the C3 position (the N1-H tautomer).[8] Conversely, electron-withdrawing groups often stabilize the C5-substituted tautomer (the N2-H tautomer).[8][10] The cyclopropyl group, with its ability to act as a weak electron-donating group, is thus expected to influence the tautomeric preference in this compound.

Visualizing the Tautomeric Equilibrium

The tautomeric equilibrium of this compound can be represented as a dynamic interplay between two distinct forms.

Sources

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Tautomer - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Tautomer [chemeurope.com]

- 7. byjus.com [byjus.com]

- 8. mdpi.com [mdpi.com]

- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the X-ray Crystallography of 3-Cyclopropyl-1H-Pyrazole Analogs